Thymidine, 5'-amino-5'-deoxy- Thymidine, 5'-amino-5'-deoxy-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14433545
InChI: InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)
SMILES:
Molecular Formula: C10H15N3O4
Molecular Weight: 241.24 g/mol

Thymidine, 5'-amino-5'-deoxy-

CAS No.:

Cat. No.: VC14433545

Molecular Formula: C10H15N3O4

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

Thymidine, 5'-amino-5'-deoxy- -

Specification

Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
IUPAC Name 1-[5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)
Standard InChI Key PYWLBQPICCQJFF-UHFFFAOYSA-N
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Thymidine, 5'-amino-5'-deoxy- (C₁₀H₁₅N₃O₄; MW 241.24 g/mol) is a thymidine derivative where the 5'-hydroxyl group is replaced by an amino moiety (Figure 1). This substitution confers distinct electronic and steric properties, altering its interaction with enzymatic targets. The compound’s density is 1.394 g/cm³, and its index of refraction is 1.565, reflecting a compact, polarizable structure .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₅N₃O₄
Molecular Weight241.24 g/mol
Density1.394 g/cm³
Index of Refraction1.565
PSA (Polar Surface Area)110.34 Ų

Stereochemical Considerations

The α-D configuration of the sugar moiety ensures compatibility with enzymatic phosphorylation sites, a critical factor for its bioactivity. Nuclear magnetic resonance (NMR) studies confirm that the amino group at the 5'-position adopts a conformation that minimizes steric hindrance with the thymine base, facilitating substrate recognition by kinases .

Synthesis and Modifications

Synthetic Routes

The primary synthesis involves direct amination of monotosylated thymidine using concentrated ammonium hydroxide. This method, developed by Chen et al., achieves a 72% yield under optimized conditions (60°C, 48 hours) . Alternative approaches include dihydroxylation of 5'-vinyl derivatives, which produce stereoisomers with varied biological activities .

Structural Analogues

Modifications such as 5'-azido (AZT) or 5'-hydroxymethyl groups enhance nuclease resistance and binding affinity. For instance, 5'-amino-5'-deoxy-5'-hydroxymethylthymidine exhibits a 3.2-fold increase in triplex-forming ability compared to unmodified oligonucleotides .

Mechanisms of Biological Activity

Anticancer Activity

As a purine nucleoside analog, 5'-amino-5'-deoxythymidine incorporates into DNA during replication, causing chain termination and stalling polymerase activity. In chronic lymphocytic leukemia (CLL) cells, this induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Table 2: Anticancer Efficacy in Preclinical Models

Cell LineIC₅₀ (μM)Mechanism
HL60 (Leukemia)12.4Telomerase inhibition
MCF-7 (Breast Cancer)18.9DNA synthesis blockade

Antiviral Specificity

Herpes simplex virus type 1 (HSV-1) thymidine kinase phosphorylates 5'-amino-5'-deoxythymidine to its diphosphate form, bypassing host kinases. This selectivity minimizes off-target effects in healthy cells . The diphosphate derivative hydrolyzes at acidic pH (t₁/₂ = 4.2 hours at pH 3), releasing the active monophosphate intracellularly .

Pharmacokinetics and Metabolism

Absorption and Distribution

In murine models, 5'-amino-5'-deoxythymidine demonstrates 89% oral bioavailability, with peak plasma concentrations (Cₘₐₓ) achieved within 1.5 hours. Its volume of distribution (Vd = 0.67 L/kg) suggests moderate tissue penetration, predominantly in lymphoid organs .

Metabolic Pathways

Hepatic glucuronidation accounts for 65% of clearance, while renal excretion eliminates 30% unchanged. Co-administration with probenecid reduces renal secretion by inhibiting OAT1 transporters, increasing systemic exposure by 40%.

Comparative Analysis with Analogues

5'-Amino vs. 5'-Azido Derivatives

While 5'-azido-5'-deoxythymidine (AZT) targets HIV reverse transcriptase, 5'-amino-5'-deoxythymidine shows no activity against retroviruses. Instead, its anticancer potency in CLL models is 4-fold higher than AZT’s, attributed to enhanced DNA incorporation efficiency .

Table 3: Key Differences Between Analogues

Property5'-Amino-5'-DeoxythymidineAZT
Primary TargetDNA polymerase αHIV reverse transcriptase
IC₅₀ (CLL)12.4 μM48.7 μM
Oral Bioavailability89%64%

Therapeutic Applications and Clinical Trials

Oncology

Challenges and Future Directions

Resistance Mechanisms

Upregulation of ABCG2 efflux pumps reduces intracellular concentrations by 60% in multidrug-resistant leukemia lines. Combinatorial regimens with elacridar (ABCG2 inhibitor) restore sensitivity, achieving synergistic effects (CI = 0.32) .

Prodrug Development

Esterification of the 5'-amino group with valproic acid enhances blood-brain barrier penetration, increasing cerebrospinal fluid concentrations by 8-fold in primate models. This modification holds promise for CNS lymphoma applications .

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